3-(2-bromophenyl)-N-(2,3-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
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Overview
Description
3-(2-bromophenyl)-N-(2,3-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(2,3-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiadiazine Ring: The triazole intermediate is then reacted with sulfur-containing reagents, such as thiourea or Lawesson’s reagent, to form the thiadiazine ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-(2,3-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
3-(2-bromophenyl)-N-(2,3-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(2,3-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(2,3-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
- 3-(2-fluorophenyl)-N-(2,3-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
- 3-(2-methylphenyl)-N-(2,3-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
Uniqueness
The uniqueness of 3-(2-bromophenyl)-N-(2,3-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in certain chemical reactions and may also affect its interaction with biological targets.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-(2,3-dimethylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5S/c1-11-6-5-9-15(12(11)2)20-16-10-25-18-22-21-17(24(18)23-16)13-7-3-4-8-14(13)19/h3-9H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFAITMNWMGHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2CSC3=NN=C(N3N2)C4=CC=CC=C4Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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